Cas no 124773-55-3 ((2R)-3-allylsulfanyl-2-(tert-butoxycarbonylamino)propanoic acid)

(2R)-3-Allylsulfanyl-2-(tert-butoxycarbonylamino)propanoic acid is a chiral, sulfur-containing amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group. Its key structural features include an allylthio side chain and a Boc-protected amine, making it a versatile intermediate in organic synthesis and peptide chemistry. The Boc group enhances stability during reactions, while the allylthio moiety offers potential for further functionalization via thiol-ene chemistry or deprotection. The (R)-configuration ensures stereoselectivity in chiral synthesis. This compound is particularly useful in the preparation of modified peptides, peptidomimetics, or as a building block for pharmaceuticals. Its well-defined structure and reactivity profile make it valuable for controlled synthetic applications.
(2R)-3-allylsulfanyl-2-(tert-butoxycarbonylamino)propanoic acid structure
124773-55-3 structure
Product Name:(2R)-3-allylsulfanyl-2-(tert-butoxycarbonylamino)propanoic acid
CAS No:124773-55-3
MF:C11H19NO4S
MW:261.337862253189
CID:2196869
Update Time:2025-10-29

(2R)-3-allylsulfanyl-2-(tert-butoxycarbonylamino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-3-(allylthio)-2-(tert-butoxycarbonyl)propanoic acid
    • Boc-S-2-propenyl-L-Cysteine
    • L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-2-propen-1-yl-
    • (2R)-3-allylsulfanyl-2-(tert-butoxycarbonylamino)propanoic acid
    • Inchi: 1S/C11H19NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
    • InChI Key: LLELEVZXNGKSFY-QMMMGPOBSA-N
    • SMILES: C(O)(=O)[C@H](CSCC=C)NC(OC(C)(C)C)=O

(2R)-3-allylsulfanyl-2-(tert-butoxycarbonylamino)propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT8866-1G
(2R)-3-allylsulfanyl-2-(tert-butoxycarbonylamino)propanoic acid
124773-55-3 95%
1g
¥ 792.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT8866-100mg
(2R)-3-allylsulfanyl-2-(tert-butoxycarbonylamino)propanoic acid
124773-55-3 95%
100mg
¥237.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT8866-250mg
(2R)-3-allylsulfanyl-2-(tert-butoxycarbonylamino)propanoic acid
124773-55-3 95%
250mg
¥317.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT8866-500mg
(2R)-3-allylsulfanyl-2-(tert-butoxycarbonylamino)propanoic acid
124773-55-3 95%
500mg
¥528.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT8866-1g
(2R)-3-allylsulfanyl-2-(tert-butoxycarbonylamino)propanoic acid
124773-55-3 95%
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¥792.0 2024-04-25

Additional information on (2R)-3-allylsulfanyl-2-(tert-butoxycarbonylamino)propanoic acid

Introduction to (2R)-3-allylsulfanyl-2-(tert-butoxycarbonylamino)propanoic Acid (CAS No. 124773-55-3)

(2R-3-allylsulfanyl-2-(tert-butoxycarbonylamino)propanoic acid) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. With a CAS number of 124773-55-3, this compound represents a fascinating example of how structural modifications can enhance biological activity and therapeutic potential. Its unique chemical structure, featuring both an allylsulfanyl group and a tert-butoxycarbonylamino group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel drugs targeting various diseases.

The significance of this compound lies in its versatility as a building block in medicinal chemistry. The presence of the allylsulfanyl group provides a reactive site for further functionalization, while the tert-butoxycarbonylamino group serves as a protecting group for amino functions, allowing for selective modifications during synthesis. This dual functionality makes it an attractive candidate for the development of peptidomimetics and other bioactive molecules.

In recent years, there has been growing interest in the use of (2R)-3-allylsulfanyl-2-(tert-butoxycarbonylamino)propanoic acid in the synthesis of enzyme inhibitors and receptor ligands. For instance, studies have demonstrated its utility in creating potent inhibitors of proteases, which are crucial enzymes involved in various pathological processes, including inflammation and cancer. The stereochemistry at the 2-position, specifically the (R)-configuration, is particularly important as it often correlates with enhanced binding affinity and selectivity.

One of the most compelling aspects of this compound is its application in the development of chiral drugs. Chirality plays a critical role in drug efficacy and safety, with many therapeutics exhibiting enantioselective pharmacological properties. The (R)-configuration of (2R)-3-allylsulfanyl-2-(tert-butoxycarbonylamino)propanoic acid aligns well with this trend, making it a valuable tool for creating enantiomerically pure drugs with improved pharmacokinetic profiles.

Recent research has also highlighted the potential of this compound in the field of immunotherapy. By serving as a precursor for peptidomimetics that mimic natural peptides involved in immune regulation, (2R)-3-allylsulfanyl-2-(tert-butoxycarbonylamino)propanoic acid could contribute to the development of novel immunomodulatory agents. These agents may have applications in treating autoimmune diseases, allergic reactions, and even cancer by modulating immune responses.

The synthesis of (2R)-3-allylsulfanyl-2-(tert-butoxycarbonylamino)propanoic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include protection-deprotection strategies for the amino group, functionalization of the allylsulfanyl moiety, and stereochemical control during ring formation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.

In conclusion, (2R)-3-allylsulfanyl-2-(tert-butoxycarbonylamino)propanoic acid (CAS No. 124773-55-3) is a versatile and highly valuable compound in pharmaceutical chemistry. Its unique structural features and biological activities make it an indispensable tool for drug discovery and development. As research continues to uncover new applications for this compound, its importance in advancing therapeutic strategies is likely to grow even further.

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